

physical and chemical properties of silver chromate

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Compound Name:	Silver chromate	
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An In-depth Technical Guide to the Physical and Chemical Properties of Silver Chromate

Introduction

Silver chromate (Ag₂CrO₄) is an inorganic compound recognized for its characteristic brickred to reddish-brown color.[1][2][3] It is formed from two silver cations (Ag⁺) and a chromate anion (CrO₄2⁻).[4] While its direct applications are specialized, its formation is a cornerstone of the Mohr method in analytical chemistry for halide determination and is also utilized in neuroscience through the Golgi staining method.[1] This guide provides a comprehensive overview of the physical and chemical properties of **silver chromate**, its synthesis, and relevant safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

Silver chromate is a solid, odorless, and tasteless powder at room temperature.[4] It is known for its very low solubility in water, a key characteristic exploited in analytical chemistry.[2][5]

Table 1: Key Physical Properties of Silver Chromate



Property	Value	References
Molecular Formula	Ag ₂ CrO ₄	[1][4]
Molar Mass	331.73 g/mol	[1][6][7]
Appearance	Brick-red / reddish-brown crystalline powder	[1][4][8]
Density	5.625 - 5.63 g/cm ³	[1][4][9]
Melting Point	665 °C (1229 °F; 938 K)	[1]
Boiling Point	1,550 °C (2,820 °F; 1,820 K) (estimated)	[1]
Solubility in Water	6.5×10^{-5} mol/L (Ksp = 1.12×10^{-12})	[1][4]
0.002 g / 100 g H ₂ O (at 25°C)	[10]	
Solubility in other solvents	Soluble in nitric acid, ammonia, alkali cyanides, and chromates	[1][8][11]

Crystal Structure

Silver chromate is polymorphic, meaning it can exist in different crystal structures depending on the temperature.[1]

- Orthorhombic Phase: At room temperature and up to 482 °C, silver chromate adopts an
 orthorhombic crystal structure, crystallizing in the Pnma space group. This is the commonly
 encountered form. The structure features two distinct coordination environments for the silver
 ions.[1][2]
- Hexagonal Phase: Above 482 °C, it transitions to a hexagonal crystal structure.[1]

Chemical Properties

The chemical behavior of **silver chromate** is largely defined by its low solubility and the oxidizing nature of the chromate ion. It is stable under normal conditions but is sensitive to light and moisture.[8][12]



Table 2: Thermodynamic and Chemical Properties of Silver Chromate

Property	Value	References
Solubility Product (Ksp)	1.12×10^{-12}	[1]
Standard Enthalpy of Formation (ΔfH°)	-731.8 kJ/mol	[4]
Standard Molar Entropy (S°)	217.568 J/(mol·K)	[10]
Molar Heat Capacity at Constant Pressure (Cp)	142.148 J/(mol·K)	[10]
UV-vis (λmax)	450 nm	[1]

The characteristic brick-red color is attributed to charge-transfer transitions within the crystal lattice, specifically the Davydov splitting effect, rather than simpler transitions within the chromate ion itself.[1]

Experimental Protocols Synthesis of Silver Chromate via Precipitation

A standard laboratory preparation of **silver chromate** involves a precipitation reaction between a soluble silver salt (typically silver nitrate) and a soluble chromate salt (such as potassium chromate or sodium chromate).[3][13]

Protocol:

- Prepare Reactant Solutions:
 - Prepare a 0.1 M solution of silver nitrate (AgNO₃) in deionized water.
 - Prepare a 0.05 M solution of potassium chromate (K₂CrO₄) in deionized water.
- Precipitation: Slowly add the silver nitrate solution to the potassium chromate solution while stirring continuously. A brick-red precipitate of silver chromate will form immediately according to the reaction: 2AgNO₃(aq) + K₂CrO₄(aq) → Ag₂CrO₄(s) + 2KNO₃(aq)[5]

Foundational & Exploratory

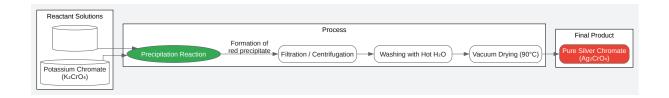


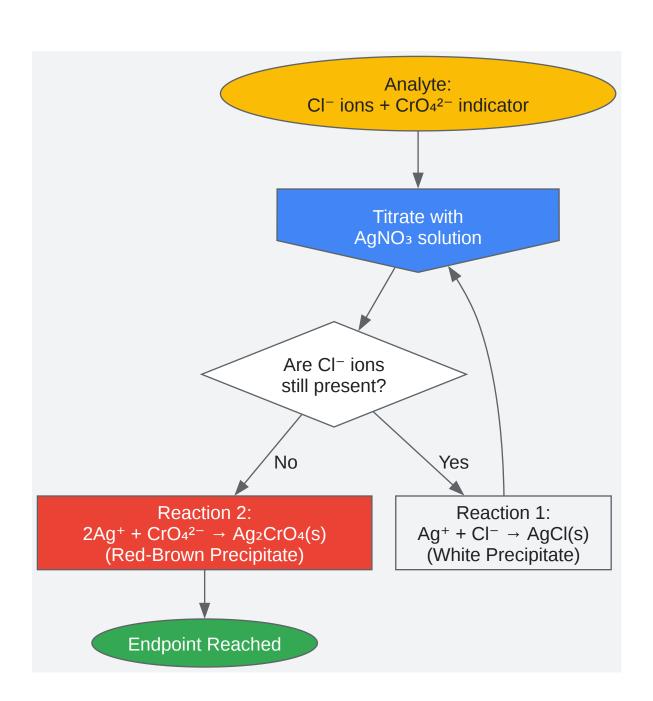


- Isolation and Purification:
 - Separate the precipitate from the solution by filtration or centrifugation.[14]
 - Wash the collected solid several times with hot deionized water to remove any soluble impurities, such as unreacted salts or potassium nitrate.[11]
 - Dry the purified silver chromate powder in a vacuum oven at 90°C for several hours.[8]
 [11]
- Storage: Store the final product in a dark, tightly sealed container, as it is light-sensitive.[8]
 [11]

Other reported synthesis methods include sonochemistry, template-assisted synthesis, and hydrothermal methods, which can provide better control over particle size and shape.[1][14]









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